(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide
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Description
(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C25H21N3O5 and its molecular weight is 443.459. The purity is usually 95%.
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Biological Activity
(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide is a synthetic compound that has gained attention for its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C20H22N4O4, with a molecular weight of approximately 382.42 g/mol. The structural features include:
- Cyano group : Contributes to its reactivity.
- Methoxy and phenyl substituents : Enhance lipophilicity and may influence biological interactions.
- Nitrophenyl moiety : Potentially involved in electron transfer processes.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced cell proliferation.
- Apoptosis Induction : It activates caspase pathways, promoting programmed cell death in malignant cells.
- Inhibition of Metastasis : Studies suggest that it may inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Data Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | >128 µg/mL |
Bacillus subtilis | 16 µg/mL |
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's.
Mechanism of Neuroprotection
- Inhibition of Oxidative Stress : The compound reduces reactive oxygen species (ROS) levels in neuronal cells.
- Modulation of Neuroinflammation : It appears to downregulate pro-inflammatory cytokines, potentially providing a protective effect against neuroinflammatory damage.
Case Study 1: Anticancer Efficacy in vitro
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.
Case Study 2: Neuroprotective Effects
In an animal model of Alzheimer's disease, administration of the compound led to improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation compared to control groups.
Properties
IUPAC Name |
(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-17-7-9-18(10-8-17)16-33-23-12-11-19(14-24(23)32-2)13-20(15-26)25(29)27-21-5-3-4-6-22(21)28(30)31/h3-14H,16H2,1-2H3,(H,27,29)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOLJMZXIBLMGB-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.